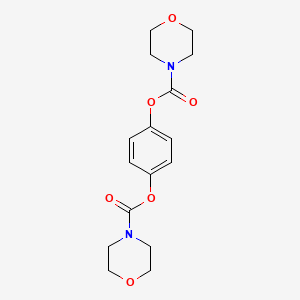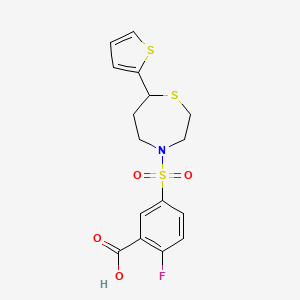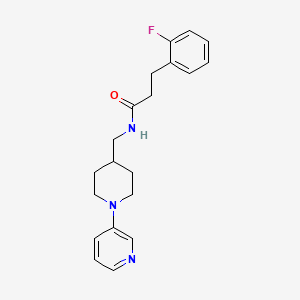
2-((3-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic organic compound that features a nitrobenzyl group, a thioether linkage, and a tosyl-protected imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Nitrobenzyl Intermediate: The starting material, 3-nitrobenzyl chloride, is reacted with a thiol compound under basic conditions to form the 3-nitrobenzyl thioether intermediate.
Imidazole Ring Formation: The intermediate is then subjected to cyclization with a suitable amine and aldehyde to form the imidazole ring.
Tosyl Protection: The final step involves the protection of the imidazole nitrogen with a tosyl group using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Imidazoles: Nucleophilic substitution of the tosyl group yields various substituted imidazoles.
Aplicaciones Científicas De Investigación
2-((3-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has several research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biochemical pathways involving nitrobenzyl and imidazole derivatives.
Mecanismo De Acción
The mechanism of action of 2-((3-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological targets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3-nitrobenzyl)thio)-1-methyl-4,5-dihydro-1H-imidazole
- 2-((3-nitrobenzyl)thio)-1-benzyl-4,5-dihydro-1H-imidazole
- 2-((3-nitrobenzyl)thio)-1-phenyl-4,5-dihydro-1H-imidazole
Uniqueness
2-((3-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is unique due to the presence of the tosyl group, which provides additional stability and reactivity compared to its analogs. The tosyl group can be selectively removed or substituted, allowing for further functionalization and diversification of the compound.
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-13-5-7-16(8-6-13)26(23,24)19-10-9-18-17(19)25-12-14-3-2-4-15(11-14)20(21)22/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBENHOFELAKMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
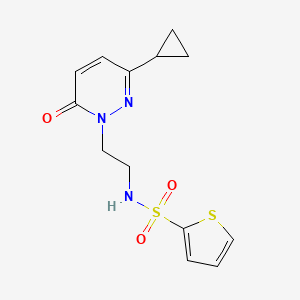
![4,7-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2961645.png)
![N-[1-(4-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B2961647.png)

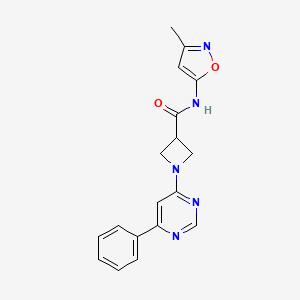
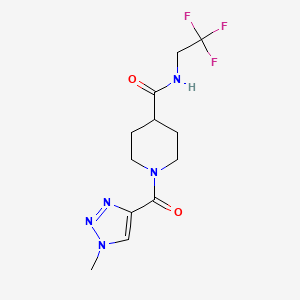

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride](/img/structure/B2961656.png)
